molecular formula C21H22N4O2 B2907470 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide CAS No. 1286696-31-8

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

Cat. No.: B2907470
CAS No.: 1286696-31-8
M. Wt: 362.433
InChI Key: DSFXZHXLHKCEGJ-UHFFFAOYSA-N
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Description

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug discovery, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide typically involves the reaction of 3-morpholino-4-phenyl-1H-pyrazole with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
  • methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
  • N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Uniqueness

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide stands out due to its unique structure, which allows for a wide range of applications in different fields. Its versatility and potential for modification make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20(22-18-9-5-2-6-10-18)16-25-15-19(17-7-3-1-4-8-17)21(23-25)24-11-13-27-14-12-24/h1-10,15H,11-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFXZHXLHKCEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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